UrolithinDTetramethylEther

Description

Contextualization within the broader Ellagitannin-Urolithin Metabolism Pathway

The journey from dietary compounds to bioactive molecules within the human body is a complex process, exemplified by the metabolism of ellagitannins. Ellagitannins are a class of hydrolyzable tannins found in various fruits, nuts, and seeds such as pomegranates, berries, and walnuts. nih.gov Due to their large molecular size and low bioavailability, ellagitannins themselves are not readily absorbed by the body. nih.govfrontiersin.org Instead, they undergo extensive transformation by the gut microbiota. nih.gov

This metabolic process begins in the gastrointestinal tract where ellagitannins are hydrolyzed to release ellagic acid. frontiersin.orgresearchgate.net Subsequently, gut bacteria metabolize ellagic acid through a series of reactions including lactone-ring cleavage, decarboxylation, and sequential dehydroxylations. nih.govnih.gov This cascade results in the formation of a family of compounds known as urolithins, which are dibenzopyran-6-one derivatives. googleapis.comdergipark.org.tr

The metabolic pathway is sequential, starting with the formation of pentahydroxy-urolithins (like Urolithin M-5). nih.govcsic.es These are then converted to tetrahydroxy-urolithins, a group that includes Urolithin D. nih.govgoogleapis.comcsic.es Further dehydroxylation leads to the production of trihydroxy-urolithins (e.g., Urolithin C), dihydroxy-urolithins (e.g., Urolithin A), and finally monohydroxy-urolithins (e.g., Urolithin B). googleapis.comemu.edu.tr Urolithin D (3,4,8,9-Tetrahydroxy urolithin) is therefore an early-stage metabolite in this pathway. nih.govgoogleapis.com Urolithin D Tetramethyl Ether, as its name suggests, is a methylated form of Urolithin D.

Historical Context of Urolithin Research and the Emergence of Specific Derivatives

The study of urolithins began with the observation that the consumption of ellagitannin-rich foods led to the appearance of specific metabolites in urine. The term "urolithin" was first used to describe compounds isolated from natural sources like beaver scent glands in 1949 and later from sheep renal calculus. dergipark.org.truniroma1.it However, their connection to dietary polyphenols was established more recently. Seminal studies in the early 2000s demonstrated that urolithins were the bioavailable gut microbial metabolites of ellagitannins from pomegranates and other sources in both animals and humans. nih.govnih.gov

Initial research focused on the more abundant and stable end-products of the metabolic pathway, such as Urolithin A and Urolithin B. frontiersin.orgopenmedicinalchemistryjournal.com These compounds were found to possess a range of biological activities, including anti-inflammatory and antioxidant properties, which spurred further investigation into the entire urolithin family. nih.govopenmedicinalchemistryjournal.com As analytical techniques became more sophisticated, researchers were able to identify and isolate the various intermediate metabolites, including Urolithin C and Urolithin D. nih.govresearchgate.net

The emergence of specific derivatives like Urolithin D Tetramethyl Ether is a direct result of the need for stable, well-characterized compounds for research purposes. usbio.netchemicalbook.in The synthesis of specific urolithins and their derivatives allows for controlled in vitro and in vivo studies to elucidate the biological roles and mechanisms of action of individual members of the urolithin family. nih.govnih.gov

Rationale for Investigating Urolithin D Tetramethyl Ether

The primary interest in Urolithin D Tetramethyl Ether stems from its role as a key chemical intermediate. usbio.netchemicalbook.in It is used in the laboratory synthesis of Urolithin D. usbio.netchemicalbook.in This synthetic pathway is crucial because isolating sufficient quantities of pure Urolithin D from natural metabolic processes is challenging.

By synthesizing Urolithin D from precursors like its tetramethyl ether, scientists can obtain a highly purified compound for biological studies. usbio.net For instance, the synthesized Urolithin D has been used in studies to evaluate the DNA gyrase inhibitory activity of ellagic acid derivatives. usbio.netchemicalbook.in This highlights the role of Urolithin D Tetramethyl Ether not as a direct bioactive compound of interest itself, but as an essential tool enabling research into the properties of its parent compound, Urolithin D. Urolithin D itself has been investigated for its potential as an antioxidant and its ability to modulate cellular pathways like the AMPK signaling pathway. medchemexpress.com The availability of synthetic Urolithin D, made possible through intermediates like Urolithin D Tetramethyl Ether, is fundamental to conducting such detailed mechanistic studies.

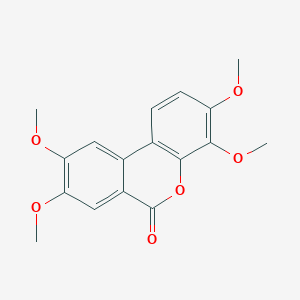

Structure

3D Structure

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

3,4,8,9-tetramethoxybenzo[c]chromen-6-one |

InChI |

InChI=1S/C17H16O6/c1-19-12-6-5-9-10-7-13(20-2)14(21-3)8-11(10)17(18)23-15(9)16(12)22-4/h5-8H,1-4H3 |

InChI Key |

OGOVURNLUWRGET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3=CC(=C(C=C3C(=O)O2)OC)OC)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Urolithindtetramethylether

Total Synthesis Approaches to the Urolithin Core

The synthesis of the foundational 6H-dibenzo[b,d]pyran-6-one skeleton of urolithins, including the Urolithin D core, can be achieved through several methodologies. These can be broadly categorized into convergent and linear synthesis strategies, each offering distinct advantages in terms of efficiency and adaptability.

Convergent Synthesis Methodologies

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For the urolithin core, this typically involves the coupling of two substituted benzene (B151609) rings.

A prominent convergent approach is the Ullmann condensation . This copper-catalyzed reaction can be used to form the diaryl ether bond, a key structural feature of the dibenzo-α-pyrone core. In a hypothetical convergent synthesis of the Urolithin D core, a suitably substituted 2-halobenzoic acid derivative and a polyhydroxyphenol could be coupled.

Another powerful convergent method is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of the urolithin core, this could involve the coupling of a 2-bromobenzoic acid derivative with a benzeneboronic acid, followed by intramolecular lactonization to form the dibenzo-α-pyrone. The versatility of the Suzuki coupling allows for a wide range of functional groups to be present on both coupling partners, making it a highly adaptable method for creating diverse urolithin analogues.

| Coupling Reaction | Catalyst | Key Bond Formation | Reactant 1 (Example) | Reactant 2 (Example) |

| Ullmann Condensation | Copper | C-O (Diaryl ether) | 2-Bromo-3,4-dihydroxybenzoic acid | 1,2,4-Trihydroxybenzene |

| Suzuki-Miyaura Coupling | Palladium | C-C (Biaryl) | 2-Bromo-3,4-dimethoxybenzoic acid | 3,4-Dimethoxyphenylboronic acid |

Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a single starting material to build up the target molecule step-by-step. While potentially longer, this approach can be advantageous for controlling the introduction of functional groups.

A plausible linear synthesis of the Urolithin D core could start from a pre-formed biphenyl (B1667301) derivative. For instance, a biphenyl-2-carboxylic acid with appropriate hydroxyl or methoxy (B1213986) substituents could be synthesized first. Subsequent intramolecular cyclization, often through an acid-catalyzed lactonization, would then yield the dibenzo-α-pyrone structure. The substituents on the biphenyl precursor would be strategically placed to yield the 3,4,8,9-substitution pattern of Urolithin D.

Selective Methylation Techniques for Tetramethyl Ether Formation

Once the polyhydroxylated Urolithin D core (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one) is synthesized, the next crucial step is the exhaustive methylation of all four phenolic hydroxyl groups to yield Urolithin D Tetramethyl Ether.

The complete methylation of phenols is typically achieved using an excess of a methylating agent in the presence of a base. Common and effective methylating agents for this purpose include dimethyl sulfate (B86663) and methyl iodide . The base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions, which then readily react with the methylating agent in an SN2 reaction. To ensure complete methylation to the tetramethyl ether, an excess of both the base and the methylating agent is generally employed. juniperpublishers.com

Regioselective Functionalization Methods

While the goal for Urolithin D Tetramethyl Ether is exhaustive methylation, in the synthesis of other urolithin derivatives, regioselective methylation can be critical. This can be achieved by exploiting the differential reactivity of the hydroxyl groups or through the use of protecting groups. For instance, hydroxyl groups with lower pKa values or those that are less sterically hindered may react preferentially under controlled conditions with a stoichiometric amount of methylating agent.

Protecting Group Strategies in Methylation

In more complex syntheses where only specific hydroxyl groups are to be methylated, protecting group strategies are indispensable. A protecting group is temporarily introduced to mask a reactive functional group, allowing a chemical modification to occur at another site on the molecule. For phenolic hydroxyl groups, common protecting groups include benzyl (B1604629) ethers, silyl (B83357) ethers (such as tert-butyldimethylsilyl, TBDMS), and esters.

For example, if one wanted to selectively methylate the hydroxyls on one of the aromatic rings of Urolithin D while leaving the others free, one could first protect two of the hydroxyls, for instance as benzyl ethers. Then, methylation of the remaining free hydroxyls could be carried out, followed by the deprotection of the benzyl groups via hydrogenolysis to reveal the di-methylated, di-hydroxy urolithin. This strategy, while not directly required for the synthesis of the tetramethyl ether, highlights the sophisticated chemical manipulations possible in the synthesis of urolithin derivatives.

Characterization of Synthetic Intermediates and Final Product

The identity and purity of the synthetic intermediates and the final product, Urolithin D Tetramethyl Ether, are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structure elucidation.

1H NMR: In the proton NMR spectrum of Urolithin D Tetramethyl Ether, one would expect to see distinct singlets for each of the four methoxy groups, likely in the range of δ 3.8-4.0 ppm. The aromatic protons would appear as a set of signals in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns providing information about their substitution pattern on the dibenzo-α-pyrone core.

13C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbons of the four methoxy groups, typically in the range of δ 55-65 ppm. nih.gov The spectrum would also display signals for the aromatic carbons and the carbonyl carbon of the lactone, providing a complete carbon fingerprint of the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For Urolithin D Tetramethyl Ether (C₁₇H₁₆O₆, molecular weight: 316.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 316. nih.gov The fragmentation pattern would likely involve the loss of methyl groups (CH₃) and carbon monoxide (CO) from the lactone ring, which are characteristic fragmentation pathways for methoxy-substituted aromatic compounds and dibenzo-α-pyrones.

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the synthesized compound. A pure sample of Urolithin D Tetramethyl Ether would show a single peak in the HPLC chromatogram.

| Analytical Technique | Expected Data for Urolithin D Tetramethyl Ether |

| 1H NMR | Singlets for four OCH₃ groups (~δ 3.8-4.0 ppm); Signals for aromatic protons (~δ 6.5-8.0 ppm) |

| 13C NMR | Signals for four OCH₃ carbons (~δ 55-65 ppm); Signals for aromatic and carbonyl carbons |

| Mass Spectrometry | Molecular ion peak at m/z 316; Fragmentation involving loss of CH₃ and CO |

| HPLC | A single peak indicating high purity |

Analog Synthesis and Structural Modification

The synthesis of analogs and the structural modification of Urolithin D Tetramethyl Ether are driven by the need to understand the structure-activity relationships (SAR) of this class of compounds. By systematically altering the molecular structure, researchers can probe the influence of various functional groups on the biological and physicochemical properties of the parent molecule.

The design of Urolithin D Tetramethyl Ether analogs is guided by several key principles aimed at modulating its properties, such as solubility, bioavailability, and interaction with biological targets. The primary sites for modification are the four methoxy groups and the aromatic backbone.

Key Design Principles:

Modulation of Lipophilicity: The four methoxy groups contribute significantly to the lipophilic character of the molecule. Replacing these groups with other alkyl ethers (e.g., ethoxy, propoxy) or with more polar functional groups like hydroxyls (via demethylation) can systematically alter the compound's solubility and membrane permeability.

Introduction of Pharmacophores: The aromatic rings of the dibenzopyranone core provide a scaffold for the introduction of various pharmacophores. Halogenation (e.g., introduction of fluorine, chlorine, or bromine) can influence electronic properties and metabolic stability. The addition of amino, nitro, or cyano groups can introduce new hydrogen bonding capabilities or act as reactive handles for further derivatization.

Steric Modifications: Varying the size of the ether groups or introducing bulky substituents on the aromatic rings can probe the steric requirements of potential binding sites on biological targets.

Conformational Constraints: The introduction of substituents can influence the rotational freedom of the phenyl rings, potentially locking the molecule into a more biologically active conformation.

The following table outlines potential analog designs based on these principles:

| Modification Strategy | Target Property | Example Analog Structure | Rationale |

| Demethylation | Increased Polarity, Potential for Hydrogen Bonding | 3,4,8,9-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one (Urolithin D) | The hydroxyl groups can act as hydrogen bond donors and acceptors, potentially increasing interaction with biological targets and improving aqueous solubility. |

| Chain Elongation of Ethers | Increased Lipophilicity | 3,4,8,9-Tetraethoxy-6H-dibenzo[b,d]pyran-6-one | Longer alkyl chains increase the non-polar character of the molecule, which may enhance its ability to cross lipid membranes. |

| Selective Demethylation | Fine-tuning of Polarity and Binding Interactions | 3-Hydroxy-4,8,9-trimethoxy-6H-dibenzo[b,d]pyran-6-one | Selective deprotection allows for the exploration of the importance of individual methoxy groups for biological activity. |

| Aromatic Substitution | Altered Electronic Properties and Metabolic Stability | 2-Fluoro-3,4,8,9-tetramethoxy-6H-dibenzo[b,d]pyran-6-one | The introduction of an electron-withdrawing fluorine atom can alter the electronic distribution of the aromatic ring and block potential sites of metabolism. |

The synthesis of modified Urolithin D Tetramethyl Ether structures can be achieved through two primary approaches: de novo synthesis using modified precursors or post-synthesis modification of the Urolithin D Tetramethyl Ether scaffold.

De Novo Synthesis:

This approach involves utilizing appropriately substituted starting materials in the Ullmann condensation. For instance, to synthesize a fluoro-substituted analog, 2-bromo-5-fluoro-3,4-dimethoxybenzoic acid could be coupled with 3,4-dimethoxyphenol. This method offers a direct route to analogs with modifications on the aromatic backbone.

The table below illustrates the precursors required for the de novo synthesis of specific analogs:

| Target Analog | Halogenated Benzoic Acid Precursor | Phenolic Precursor |

| 2-Fluoro-3,4,8,9-tetramethoxy-6H-dibenzo[b,d]pyran-6-one | 2-Bromo-6-fluoro-3,4-dimethoxybenzoic acid | 3,4-Dimethoxyphenol |

| 10-Chloro-3,4,8,9-tetramethoxy-6H-dibenzo[b,d]pyran-6-one | 2-Bromo-3,4-dimethoxybenzoic acid | 5-Chloro-3,4-dimethoxyphenol |

| 3,4,8,9-Tetraethoxy-6H-dibenzo[b,d]pyran-6-one | 2-Bromo-3,4-diethoxybenzoic acid | 3,4-Diethoxyphenol |

Post-Synthesis Modification:

This strategy involves chemically altering the Urolithin D Tetramethyl Ether molecule after its initial synthesis. A common and powerful modification is the demethylation of one or more methoxy groups to yield the corresponding phenols. These phenolic hydroxyl groups can then be re-alkylated with different alkyl halides to introduce a variety of ether functionalities.

A typical demethylation reaction can be carried out using strong Lewis acids such as boron tribromide (BBr₃). The stoichiometry of the reagent can be controlled to achieve selective or complete demethylation.

General Scheme for Demethylation and Re-alkylation:

Demethylation: Urolithin D Tetramethyl Ether is treated with a demethylating agent (e.g., BBr₃) in an appropriate solvent (e.g., dichloromethane) to yield one or more hydroxylated urolithin derivatives.

Re-alkylation: The resulting phenol(s) can be reacted with an alkyl halide (e.g., ethyl iodide, propyl bromide) in the presence of a base (e.g., potassium carbonate) to form new ether linkages.

This two-step process provides a versatile platform for creating a diverse library of Urolithin D Tetramethyl Ether analogs with varied ether substituents, allowing for a systematic exploration of the impact of these groups on the molecule's properties.

Biosynthetic Pathways and Proposed Metabolic Transformations of Urolithindtetramethylether

Precursor Compounds and Origin of Methyl Groups

The direct precursor to Urolithin D Tetramethyl Ether is Urolithin D. The biosynthetic journey to Urolithin D begins with ellagitannins, a class of complex polyphenols found in various fruits and nuts, including pomegranates, berries (such as strawberries and raspberries), and walnuts. mdpi.comresearchgate.net When consumed, these ellagitannins are hydrolyzed in the gut to release ellagic acid. mdpi.com The gut microbiota then extensively metabolizes ellagic acid through a series of transformations. nih.govmdpi.com

The conversion process involves the cleavage of a lactone ring, decarboxylation, and sequential dehydroxylation steps. nih.gov One of the key intermediates in this pathway is Urolithin D (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one), a tetrahydroxy-urolithin. nih.govnih.gov

The formation of Urolithin D Tetramethyl Ether from Urolithin D involves the methylation of its four hydroxyl groups. In biological systems, the primary donor of these methyl groups is S-adenosyl-L-methionine (SAM). researchgate.netnih.gov SAM is a universal methyl donor in a wide range of biochemical reactions, where it transfers its methyl group to a substrate and is subsequently converted into S-adenosyl-homocysteine (SAH). researchgate.net Studies on leukemic cells have shown that treatment with other urolithins, such as Urolithin A and B, can modulate one-carbon metabolism and increase intracellular levels of SAM, indicating a link between urolithins and the cellular methylation machinery. nih.govmdpi.com

Table 1: Precursor Pathway and Methyl Group Origin

| Component | Description | Source/Reference |

|---|---|---|

| Initial Precursors | Ellagitannins | Found in pomegranates, berries, and walnuts. mdpi.comresearchgate.net |

| Intermediate | Ellagic Acid | Released from hydrolysis of ellagitannins in the gut. mdpi.com |

| Microbial Metabolite | Urolithin D | A tetrahydroxy-urolithin formed from ellagic acid by gut microbiota via dehydroxylation. nih.govnih.gov |

| Methylated Derivative | Urolithin D Tetramethyl Ether | Formed by the methylation of the four hydroxyl groups of Urolithin D. usbio.net |

| Methyl Group Donor | S-adenosyl-L-methionine (SAM) | The universal cofactor that provides methyl groups for enzymatic methylation reactions. researchgate.netmdpi.com |

Enzymatic Mechanisms Implicated in Urolithin Methylation

The biological methylation of Urolithin D to its tetramethyl ether derivative is presumed to be an enzymatic process. This biotransformation is a common step in the metabolism of polyphenols and other xenobiotics.

The enzymes responsible for catalyzing the transfer of a methyl group from SAM to a substrate are known as methyltransferases. In the context of polyphenol metabolism, Catechol-O-methyltransferase (COMT) is a key enzyme. nih.gov COMT is known to methylate catechol structures (compounds with two adjacent hydroxyl groups on an aromatic ring), which are present in Urolithin D. The methylation of ellagic acid, the precursor to all urolithins, has been shown to involve COMT. nih.gov It is therefore highly probable that COMT and potentially other methyltransferases are involved in the methylation of Urolithin D's hydroxyl groups.

Enzymatic methylation is critically dependent on a cofactor that serves as the source of the methyl group. As previously noted, S-adenosyl-L-methionine (SAM) is the essential cofactor for methyltransferase enzymes. researchgate.net The reaction involves the methyltransferase enzyme binding both the substrate (Urolithin D) and the cofactor (SAM), facilitating the transfer of the methyl group to one of the hydroxyl groups on the urolithin structure. This process would occur sequentially until all four hydroxyl groups are methylated to form Urolithin D Tetramethyl Ether.

Table 2: Components of the Enzymatic Methylation Reaction

| Component | Role in Reaction |

|---|---|

| Substrate | Urolithin D |

| Enzyme | Methyltransferase (e.g., COMT) |

| Cofactor (Methyl Donor) | S-adenosyl-L-methionine (SAM) |

| Product | Methylated Urolithin D (leading to Urolithin D Tetramethyl Ether) |

| Byproduct | S-adenosyl-homocysteine (SAH) |

Hypothetical Metabolic Pathways in Biological Systems (Excluding Human Clinical Metabolism)

While Urolithin D Tetramethyl Ether is noted as a synthetic intermediate for research, its potential metabolic fate in a biological system can be hypothesized based on established metabolic pathways for related compounds. usbio.net These transformations generally fall into two categories: oxidative/reductive reactions and demethylation.

The core structure of Urolithin D Tetramethyl Ether, a dibenzo[b,d]pyran-6-one, could be subject to further metabolic changes.

Oxidative Transformations : Phase I metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily, could catalyze the hydroxylation of the aromatic rings at positions not occupied by methoxy (B1213986) groups. Furthermore, the parent compound, Urolithin D, is recognized for its ability to mitigate oxidative stress by scavenging free radicals through mechanisms like formal hydrogen atom transfer (f-HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov While the methylation of its antioxidant hydroxyl groups would significantly alter this specific activity, the core structure could still interact with highly reactive radical species, leading to oxidative modification. nih.govnih.gov

Reductive Transformations : The ketone group at position 6 of the pyran ring is a potential site for reductive metabolism. Enzymes such as carbonyl reductases could convert this ketone into a secondary alcohol, leading to a hydroxylated derivative.

Demethylation is a common metabolic pathway for methoxylated xenobiotics. The process of O-demethylation, the removal of a methyl group from a methoxy ether, is primarily catalyzed by Cytochrome P450 enzymes in the liver. This reaction would convert the methoxy groups of Urolithin D Tetramethyl Ether back into hydroxyl groups. Such a process would proceed sequentially, yielding partially demethylated intermediates (e.g., Urolithin D Trimethyl Ether, Dimethyl Ether, etc.) before potentially regenerating the parent compound, Urolithin D.

Table 3: Hypothetical Metabolic Transformations of Urolithin D Tetramethyl Ether

| Transformation Type | Potential Reaction | Probable Enzymes Involved | Potential Product(s) |

|---|---|---|---|

| Oxidative | Aromatic Hydroxylation | Cytochrome P450 (CYP) enzymes | Hydroxylated Urolithin D Tetramethyl Ether |

| Reductive | Ketone Reduction | Carbonyl Reductases | 6-hydroxy-Urolithin D Tetramethyl Ether |

| Demethylation | Sequential O-demethylation | Cytochrome P450 (CYP) enzymes | Partially demethylated intermediates, Urolithin D |

Conjugation Reactions in In Vitro Systems

Currently, there is a notable lack of specific research findings on the in vitro conjugation reactions of Urolithin D Tetramethyl Ether. Scientific literature primarily focuses on the metabolic transformations of its parent compound, Urolithin D, and other urolithins like Urolithin A, B, and C.

Urolithins, which are metabolites of ellagic acid produced by the gut microbiota, undergo extensive phase II metabolism in vivo, leading to the formation of glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net This conjugation is a critical step that enhances their solubility and facilitates their excretion. nih.gov In vitro studies and analyses of human plasma have confirmed that glucuronidated forms are the predominant species of urolithins found in circulation. researchgate.net

While the conjugation of urolithins such as Urolithin A has been a subject of study, leading to the synthesis and characterization of various glucuronide regioisomers, similar detailed investigations for Urolithin D Tetramethyl Ether are not available in the current body of scientific literature. nih.govacs.org Urolithin D Tetramethyl Ether is primarily documented as a synthetic intermediate used in biological studies to evaluate the DNA gyrase inhibitory activity of ellagic acid derivatives. usbio.net

The metabolic fate of Urolithin D Tetramethyl Ether through in vitro conjugation systems, including the specific enzymes involved and the types of conjugates formed, remains an area that requires further scientific exploration. Without dedicated studies, any discussion on its glucuronidation or sulfation in vitro would be speculative.

Table 1: Investigated Urolithin Conjugates in Scientific Literature

| Urolithin Metabolite | Type of Conjugate Studied | Reference |

| Urolithin A | Glucuronide, Sulfate | researchgate.netresearchgate.net |

| Urolithin B | Glucuronide | researchgate.net |

| Urolithin C | Glucuronide | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of Urolithindtetramethylether

Chromatographic Techniques for Separation

Chromatography is the cornerstone for isolating Urolithin D Tetramethyl Ether from complex matrices, enabling its accurate measurement. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are the most frequently employed methods for the analysis of urolithins and their derivatives. mdpi.com

HPLC is a fundamental technique for the analysis of urolithins. researchgate.netresearchgate.net Method development for Urolithin D Tetramethyl Ether would parallel the approaches used for other urolithins, focusing on the optimization of the stationary and mobile phases to achieve efficient separation. mdpi.comnih.gov

The choice between reverse-phase and normal-phase chromatography is dictated by the polarity of the analyte and the sample matrix.

Reverse-Phase (RP) HPLC: This is the most common mode used for the separation of urolithins. mdpi.comnih.gov It utilizes a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). sepscience.com Given that Urolithin D Tetramethyl Ether is a moderately polar compound, RP-HPLC is well-suited for its analysis. The separation is driven by hydrophobic interactions, where less polar compounds are retained longer on the column. sepscience.com

Normal-Phase (NP) HPLC: This mode employs a polar stationary phase (like bare silica) and a non-polar mobile phase (such as hexane (B92381) or heptane). sepscience.comimtakt.com While less common for urolithin analysis, NP-HPLC can offer unique selectivity, particularly for separating isomers that may be difficult to resolve using reverse-phase methods. sepscience.com

A comparison of the two primary HPLC modes is detailed in the table below.

| Feature | Reverse-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase Polarity | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Alumina) |

| Mobile Phase Polarity | Polar (e.g., Water/Methanol (B129727), Water/Acetonitrile) | Non-polar (e.g., Hexane, Ethyl Acetate) |

| Elution Order | Most polar compounds elute first | Least polar compounds elute first |

| Primary Application for Urolithins | Widely used for separating urolithins and their metabolites mdpi.com | Niche applications, such as isomer separation sepscience.com |

The composition of the mobile phase during the analytical run can be either constant (isocratic) or varied (gradient).

Isocratic Elution: In this method, the mobile phase composition remains unchanged throughout the separation. biotage.com While simple and reproducible, it can result in significant peak broadening for compounds that are strongly retained on the column, leading to reduced sensitivity. biotage.com It is most effective for separating simple mixtures where components have similar retention behaviors.

Gradient Elution: This technique involves changing the mobile phase composition over time, typically by increasing the percentage of the stronger organic solvent. biotage.com This process decreases the retention of later-eluting compounds, resulting in sharper peaks, reduced analysis times, and improved resolution, especially for complex samples containing analytes with a wide range of polarities. biotage.comnih.gov For the analysis of urolithins in biological extracts, gradient elution is generally the preferred method. mdpi.com

UHPLC represents a significant advancement over conventional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher efficiency, resolution, and speed. nih.govmdpi.com For the analysis of urolithins, UHPLC methods provide greater sensitivity and can dramatically shorten analysis times compared to traditional HPLC. mdpi.comresearchgate.net The enhanced resolution is particularly valuable for separating closely related urolithin metabolites and isomers within complex biological samples. nih.gov Due to these advantages, UHPLC is often the preferred chromatographic technique in modern analytical workflows for urolithin quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry (MS) Detection and Identification

While HPLC and UHPLC separate the compounds, mass spectrometry provides definitive identification and highly sensitive quantification based on the mass-to-charge ratio (m/z) of the analyte. The identity of Urolithin D Tetramethyl Ether can be confirmed using mass spectrometric analysis. usbio.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of urolithins in complex matrices like plasma and urine. researchgate.netnih.govisnff-jfb.com This technique offers unparalleled sensitivity and specificity.

In an LC-MS/MS system, the analyte eluting from the LC column is ionized (commonly via electrospray ionization, ESI) and enters the mass spectrometer. The first stage of the mass spectrometer (a quadrupole) selects the precursor ion corresponding to the analyte of interest (e.g., the [M+H]⁺ ion for Urolithin D Tetramethyl Ether, m/z 317.1). This precursor ion is then fragmented in a collision cell, and a second quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification at very low concentrations. nih.govresearchgate.net

The table below outlines a representative approach for setting up an LC-MS/MS method for a related urolithin, which would be adapted for Urolithin D Tetramethyl Ether.

| Parameter | Description | Example (for Urolithin C) researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. | ESI Negative |

| Precursor Ion [M-H]⁻ | The mass-to-charge ratio of the deprotonated molecule. | m/z 243 |

| Product Ion | A specific fragment ion generated from the precursor. | m/z 187 |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized for the specific transition. |

| Application | Highly specific and sensitive quantification in biological fluids. | Pharmacokinetic studies in rat plasma. researchgate.net |

This combination of chromatographic separation and highly specific mass spectrometric detection provides the robust and reliable methodology required for the advanced analysis of Urolithin D Tetramethyl Ether.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Electrospray Ionization (ESI) Conditions Optimization

Electrospray ionization (ESI) is a soft ionization technique that is crucial for analyzing molecules like Urolithin D Tetramethyl Ether, which might be thermally labile. emu.edu.tr The optimization of ESI parameters is a critical step to enhance the ionization efficiency and, consequently, the sensitivity of the analysis. While specific optimized ESI parameters for Urolithin D Tetramethyl Ether are not extensively documented, general conditions for urolithin analysis can be adapted. acs.org

Typically, for related urolithin compounds, ESI is operated in the negative ion mode, which is favorable for phenolic compounds. researchgate.net However, as Urolithin D Tetramethyl Ether has its hydroxyl groups methylated, positive ion mode might also be effective. Key parameters that require optimization include:

Capillary Voltage: Typically set between 3.0 and 4.0 kV.

Drying Gas Flow and Temperature: Essential for desolvation of the ESI droplets. Typical values range from 8 to 12 L/min and 300 to 350 °C, respectively. acs.org

Nebulizer Pressure: Affects the droplet size and is often optimized between 30 and 50 psi. acs.org

Mobile Phase Composition: The pH and organic solvent composition of the mobile phase significantly influence ionization efficiency. Acidified mobile phases, often with formic acid (0.1%), are commonly used to promote protonation in positive ion mode. isnff-jfb.com

Table 1: General ESI Parameters for Urolithin Analysis

| Parameter | Typical Range | Purpose |

| Ionization Mode | Negative/Positive | Promotes the formation of [M-H]⁻ or [M+H]⁺ ions. |

| Capillary Voltage | 3.0 - 4.0 kV | Creates the electric field for ion formation. |

| Drying Gas Temp. | 300 - 350 °C | Aids in solvent evaporation from droplets. |

| Drying Gas Flow | 8 - 12 L/min | Carries away the evaporated solvent. |

| Nebulizer Pressure | 30 - 50 psi | Controls the formation of a fine spray. |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites. By isolating a precursor ion (the molecular ion of the compound of interest) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" provides valuable information about the compound's structure.

For Urolithin D Tetramethyl Ether (C₁₇H₁₆O₆, MW: 316.31 g/mol ), the precursor ion would be [M+H]⁺ at m/z 317.3 in positive mode or [M-H]⁻ at m/z 315.3 in negative mode. usbio.net The fragmentation of the dibenzo[b,d]pyran-6-one core and the loss of methyl groups would produce a series of product ions. The fragmentation of ethers often involves cleavage alpha to the oxygen atom. libretexts.org Analysis of these fragments allows for the confirmation of the compound's identity.

Table 2: Predicted Fragmentation of Urolithin D Tetramethyl Ether (Positive Mode)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 317.3 | 302.3 | CH₃ |

| 317.3 | 287.3 | 2 x CH₃ |

| 317.3 | 272.3 | 3 x CH₃ |

| 317.3 | 257.3 | 4 x CH₃ |

| 317.3 | 289.3 | CO |

Multiple Reaction Monitoring (MRM) for Targeted Quantification

For quantitative analysis, multiple reaction monitoring (MRM) is the gold standard, offering high specificity and sensitivity. researchgate.net This technique involves monitoring specific precursor-to-product ion transitions. By selecting unique transitions for Urolithin D Tetramethyl Ether, it can be accurately quantified even in the presence of interfering substances. cirad.fr

The development of an MRM method requires the identification of stable and intense fragment ions from the MS/MS spectrum. For Urolithin D Tetramethyl Ether, several transitions could be monitored.

Table 3: Potential MRM Transitions for Urolithin D Tetramethyl Ether (Positive Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| 317.3 | 302.3 | Quantifier |

| 317.3 | 287.3 | Qualifier |

| 317.3 | 272.3 | Qualifier |

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. nih.gov This is particularly useful in non-targeted analysis, where the goal is to identify all detectable metabolites in a sample without a preconceived list. researchgate.net HRMS can be used to screen for the presence of Urolithin D Tetramethyl Ether and its potential metabolites in complex biological samples by extracting the accurate mass of the [M+H]⁺ or [M-H]⁻ ion from the full scan data. acs.org

Sample Preparation and Matrix Effects Considerations

The quality of analytical data is highly dependent on the sample preparation process. The main goals are to efficiently extract the analyte of interest from the biological matrix and to remove interfering substances that can cause matrix effects, such as ion suppression or enhancement in the ESI source.

Extraction Methodologies from Biological Matrices (e.g., Cell Culture Media, Animal Tissues)

The choice of extraction method depends on the nature of the biological matrix.

Cell Culture Media: For the extraction of urolithins from cell culture media, a simple protein precipitation step is often sufficient. mdpi.com This typically involves adding a water-miscible organic solvent like methanol or acetonitrile to the media, followed by centrifugation to pellet the precipitated proteins. researchgate.net The supernatant containing the analyte can then be directly analyzed or further concentrated.

Animal Tissues: The extraction from animal tissues is more complex and usually requires homogenization of the tissue in an appropriate solvent. csic.es A common approach for phenolic compounds is the use of a mixture of organic solvents and acidified water. researchgate.net For instance, a mixture of methanol, water, and a small amount of acid (e.g., hydrochloric or formic acid) can be used to homogenize the tissue. researchgate.net Subsequent centrifugation separates the solid debris, and the supernatant containing the extracted compounds can be further processed.

Clean-Up and Derivatization Procedures

Following the initial extraction, a clean-up step may be necessary to remove remaining matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose. For urolithins, reversed-phase SPE cartridges (e.g., C18) are commonly employed. researchgate.net The sample is loaded onto the cartridge, washed with a weak solvent to remove polar interferences, and then the analyte is eluted with a stronger organic solvent.

Derivatization, the chemical modification of an analyte to improve its analytical properties, is a common strategy in GC-MS to increase volatility. nih.gov For LC-MS analysis of phenolic compounds, derivatization can enhance ionization efficiency. oup.com However, for Urolithin D Tetramethyl Ether, where the hydroxyl groups are already etherified, derivatization may not be necessary for LC-MS analysis. The presence of the four methoxy (B1213986) groups already reduces the polarity of the molecule compared to its parent compound, Urolithin D. allmpus.com

Assessment of Matrix Effects in Quantification

In the quantification of Urolithin D Tetramethyl Ether from biological samples, the assessment of matrix effects is a critical step to ensure the accuracy of the results. Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine, feces). These effects can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common technique for analyzing urolithins, and matrix effects are a known challenge. nih.govnih.gov For instance, in the analysis of various urolithins in human urine, plasma, and feces, significant matrix effects have been observed. csic.esresearchgate.net While specific data for Urolithin D Tetramethyl Ether is not extensively documented, studies on parent urolithins provide valuable insights. For example, in the analysis of urolithins A and B, the average matrix effect was found to be below 35%, indicating ion suppression, whereas other phenolic compounds showed ion enhancement. nih.gov

To mitigate these effects, various strategies are employed, including:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering substances from the sample.

Use of Internal Standards: A stable isotope-labeled internal standard of Urolithin D Tetramethyl Ether would be ideal to compensate for matrix effects, as it would have nearly identical chemical properties and chromatographic behavior. In its absence, a structurally similar compound can be used. For the analysis of Urolithin C, Urolithin D has been used as an internal standard. researchgate.net

Matrix-Matched Calibrations: Calibration curves are prepared in the same biological matrix as the samples to compensate for the matrix effect. isnff-jfb.com

A study on various urolithin metabolites in biological matrices reported that the methods were fully validated for matrix effect, among other parameters. nih.gov

Method Validation Parameters

The validation of analytical methods is essential to ensure that the chosen method is suitable for its intended purpose. The validation process for Urolithin D Tetramethyl Ether would follow established guidelines, such as those from the International Council for Harmonisation (ICH). jrespharm.com

Linearity and Calibration Curve Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. A calibration curve is established by plotting the response (e.g., peak area) against the concentration of standard solutions. isnff-jfb.comnih.gov For urolithin analysis, excellent linearity is often achieved, with correlation coefficients (r²) typically greater than 0.99. nih.govnih.gov

Table 1: Representative Linearity Data for Urolithin Analogs

| Compound | Matrix | Concentration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Urolithin A | - | 0.100–10.000 µg/mL | 0.9998 | nih.gov |

| Ellagic Acid | Plasma | 1–200 ng/mL | >0.99 | isnff-jfb.com |

| Urolithin A Glucuronide | Plasma | 0.5–200 ng/mL | >0.99 | isnff-jfb.com |

| Urolithin B Glucuronide | Plasma | 0.5–100 ng/mL | >0.99 | isnff-jfb.com |

This table presents data for related urolithin compounds to illustrate typical linearity parameters.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. jrespharm.com These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. nih.gov

For urolithins, LOD and LOQ values can be in the low µg/L or ng/mL range, depending on the analytical technique and matrix. nih.gov For instance, a study using HPLC with fluorescence detection for urolithin methyl ethers reported promisingly low LOD and LOQ values in the nanomolar range. jrespharm.com Another study on Urolithin A using UHPLC reported an LOD of 0.051 µg/mL and an LOQ of 0.103 µg/mL. nih.gov

Table 2: Representative LOD and LOQ Data for Urolithins

| Compound | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Urolithin A | UHPLC | 0.051 µg/mL | 0.103 µg/mL | nih.gov |

| Various Urolithins | HPLC-ESI-LTQ-Orbitrap-HRMS | 0.02 to 3.29 µg/L | 0.06 to 10.96 µg/L | nih.gov |

This table shows representative detection and quantification limits for various urolithins, indicating the sensitivity of the analytical methods.

Accuracy, Precision, and Repeatability Assessments

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. Precision is the degree of agreement among a series of measurements and is usually expressed as the relative standard deviation (RSD). Repeatability refers to the precision under the same operating conditions over a short interval. researchgate.net

For urolithin analysis, accuracy is typically within the 80-120% range for recovery. jrespharm.com Precision, both intra- and inter-day, is generally expected to have an RSD of less than 15%. nih.gov For example, a validated method for Urolithin C in rat plasma showed accuracies ranging from 96.6% to 109% and intra- and inter-day precision of less than 10%. researchgate.net

Table 3: Representative Accuracy and Precision Data for Urolithins

| Parameter | Urolithin C | Various Urolithins | Reference |

|---|---|---|---|

| Accuracy (Recovery) | 96.6% - 109% | - | researchgate.net |

| Intra-day Precision (RSD) | < 10% | 0% - 15% | nih.govresearchgate.net |

| Inter-day Precision (RSD) | < 10% | 1% - 16% | nih.govresearchgate.net |

This table provides an example of typical accuracy and precision values obtained during the validation of analytical methods for urolithins.

Specificity and Selectivity Evaluation

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other compounds in the sample. jrespharm.com

In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other peaks and by comparing the chromatograms of blank and spiked samples. isnff-jfb.com The use of mass spectrometry, particularly in multiple reaction monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions. researchgate.netisnff-jfb.com For Urolithin D Tetramethyl Ether, with a molecular weight of 316.31 g/mol , specific MRM transitions would be established to ensure its selective detection. usbio.net

Stability Studies of UrolithinDTetramethylEther in Solution and Matrix

Stability studies are conducted to evaluate the stability of the analyte in a given solvent and biological matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and during sample processing (e.g., freeze-thaw cycles, autosampler stability). researchgate.net

While specific stability data for Urolithin D Tetramethyl Ether is limited, a product data sheet indicates it is stable for 6 months when stored at -20°C. usbio.net A validated method for Urolithin C demonstrated the stability of the analyte under various conditions, which is a crucial parameter for reliable pharmacokinetic studies. researchgate.net These studies are essential to ensure that the concentration of Urolithin D Tetramethyl Ether does not change from the time of sample collection to the time of analysis.

Investigation of Molecular and Cellular Mechanisms of Action of Urolithindtetramethylether

Receptor Binding and Ligand-Target Interactions

There is no available data from receptor binding assays or ligand-target interaction studies specifically involving Urolithin D Tetramethyl Ether. Research on other urolithins has suggested potential interactions with various receptors, but these findings cannot be assumed to apply to the tetramethylated form.

Enzymatic Modulation and Inhibition Kinetics

Specific enzymatic modulation or inhibition kinetics data for Urolithin D Tetramethyl Ether are not present in the current scientific literature. While some urolithins have been shown to inhibit certain enzymes, the effect of tetramethylation on these activities remains uninvestigated.

Protein-Protein Interaction Studies

There is a lack of studies investigating the impact of Urolithin D Tetramethyl Ether on protein-protein interactions. Such studies are crucial for understanding its potential role in modulating cellular functions.

Modulation of Gene Expression and Epigenetic Mechanisms

No research has been published detailing the effects of Urolithin D Tetramethyl Ether on gene expression or epigenetic mechanisms. While other urolithins have been shown to modulate the expression of various genes, the specific impact of Urolithin D Tetramethyl Ether is unknown.

Impact on Signal Transduction Pathways

Detailed analyses of the impact of Urolithin D Tetramethyl Ether on signal transduction pathways, including kinase, phosphatase, and G-Protein Coupled Receptor (GPCR) signaling, are not available.

There are no published studies on the effects of Urolithin D Tetramethyl Ether on the activities of specific kinases or phosphatases.

The interaction of Urolithin D Tetramethyl Ether with GPCRs and its potential to modulate their signaling pathways has not been investigated.

Nuclear Receptor Activation

Urolithin D Tetramethyl Ether is a derivative of Urolithin D, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and walnuts. While direct studies on the nuclear receptor activation profile of Urolithin D Tetramethyl Ether are not currently available in scientific literature, inferences can be drawn from the known interactions of its parent compound, Urolithin D, and the general effects of tetramethylation on molecular activity.

Urolithin D has been identified as a selective antagonist of the Ephrin type-A receptor 2 (EphA2). Research has shown that Urolithin D can inhibit the binding of ephrin-A1 to EphA2, subsequently blocking EphA2 phosphorylation. This interaction is significant as the Eph-ephrin signaling pathway is involved in various cellular processes, including those relevant to cancer progression.

The tetramethylation of Urolithin D would involve the methylation of its four hydroxyl groups, converting them to ether groups. This structural modification would significantly increase the lipophilicity of the molecule. Increased lipophilicity can enhance the ability of a compound to cross cellular membranes and potentially interact with intracellular receptors, including nuclear receptors.

It is plausible that the interaction of Urolithin D Tetramethyl Ether with nuclear receptors could differ from that of Urolithin D. The hydroxyl groups of Urolithin D are likely key to its specific binding to receptors like EphA2 through hydrogen bonding. The conversion of these hydroxyls to ether groups in Urolithin D Tetramethyl Ether would alter these potential interactions.

While specific data is lacking, the table below hypothesizes potential interactions based on the known targets of other urolithins and the structural changes from tetramethylation.

| Receptor Target | Reported Interaction with Urolithins | Postulated Effect of Urolithin D Tetramethyl Ether |

| Ephrin type-A receptor 2 (EphA2) | Urolithin D acts as a selective antagonist. nih.gov | The antagonistic activity may be altered or diminished due to the absence of hydroxyl groups for hydrogen bonding. |

| Aryl Hydrocarbon Receptor (AhR) | Some urolithins are known to be AhR antagonists. | Increased lipophilicity might enhance cellular uptake and potential interaction with the cytoplasmic AhR complex. |

| Estrogen Receptors (ERα and ERβ) | Urolithins have shown both estrogenic and antiestrogenic activities. | The altered stereochemistry and electronic properties due to tetramethylation could modify binding affinity and functional activity at estrogen receptors. |

| Androgen Receptor (AR) | Urolithins have been investigated for their anti-prostate cancer effects, which may involve AR signaling. | Potential for altered interaction with the AR ligand-binding domain. |

Further research is necessary to elucidate the specific nuclear receptor activation profile of Urolithin D Tetramethyl Ether.

Cellular Uptake, Distribution, and Efflux Mechanisms in Cell Lines

The cellular transport and disposition of Urolithin D Tetramethyl Ether have not been directly studied. However, insights can be gained from the known behavior of urolithins and the physicochemical changes introduced by tetramethylation.

Urolithins, in their natural form, are subject to extensive phase II metabolism in the body, primarily through glucuronidation and sulfation. These modifications increase their water solubility and facilitate their excretion. The cellular uptake of urolithins and their conjugates is mediated by various transporters.

The tetramethylation of Urolithin D would block the sites (hydroxyl groups) where glucuronidation and sulfation occur. This would likely lead to a different metabolic fate and cellular transport mechanism compared to its parent compound. The increased lipophilicity of Urolithin D Tetramethyl Ether is expected to enhance its ability to passively diffuse across cell membranes.

The table below outlines the anticipated cellular transport characteristics of Urolithin D Tetramethyl Ether in comparison to Urolithin D.

| Transport Mechanism | Urolithin D | Urolithin D Tetramethyl Ether (Inferred) |

| Passive Diffusion | Moderate, dependent on the cellular environment's pH. | High, due to increased lipophilicity. Likely the primary mechanism of cellular uptake. |

| Active Transport | Subject to uptake and efflux by transporters such as OATs, OATPs, and ABC transporters (e.g., MRPs, BCRP). | Reduced affinity for transporters that recognize hydroxylated substrates. May still be a substrate for certain efflux pumps that handle lipophilic compounds. |

| Intracellular Distribution | Can be found in both the cytoplasm and nucleus. May accumulate in specific organelles. | Expected to readily partition into lipid-rich environments, such as cellular membranes and lipid droplets. The distribution could be more widespread within the cell. |

| Efflux | Actively transported out of cells by efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). | May be a substrate for P-gp and other efflux transporters that recognize hydrophobic molecules, potentially leading to multidrug resistance phenotypes in cancer cells. |

Biological Activities and Pathway Modulation in Experimental Systems

Cell Proliferation, Differentiation, and Apoptosis Studies in Cell Lines

There are no specific published studies investigating the effects of Urolithin D Tetramethyl Ether on cell proliferation, differentiation, or the induction of apoptosis in any cell lines.

Inflammatory Response Modulation in In Vitro Models

The direct modulatory effects of Urolithin D Tetramethyl Ether on inflammatory responses in in vitro models have not been documented in the available scientific literature.

Investigations in Preclinical In Vivo Models (Non-Human)

There are no preclinical in vivo studies available that have investigated the biological activities or pathway modulations of Urolithin D Tetramethyl Ether in any non-human models.

Assessment of Tissue-Specific Responses

There is no available scientific literature detailing the tissue-specific responses to Urolithin A tetramethyl ether, Urolithin B tetramethyl ether, Urolithin C tetramethyl ether, or Urolithin D tetramethyl ether. Studies on parent urolithins have shown distribution to tissues such as the prostate and colon, but this cannot be extrapolated to their tetramethylated counterparts. nih.govcsic.es

Pharmacodynamic Endpoints in Animal Studies

No animal studies investigating the pharmacodynamic endpoints of Urolithin A, B, C, or D tetramethyl ethers have been identified in the published literature. Therefore, no data on measurable biological responses to these specific compounds in animal models is available.

Structure Activity Relationship Sar Studies of Urolithindtetramethylether and Its Analogs

Identification of Key Pharmacophoric Features

The fundamental pharmacophore of the urolithin family is the dibenzo[b,d]pyran-6-one (also known as 6H-benzo[c]chromen-6-one) core. mdpi.com This tricyclic scaffold provides the basic framework upon which varying substitution patterns dictate biological specificity. The most significant pharmacophoric features are the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups attached to this core.

Research into the SAR of urolithin analogs has identified the number and position of hydroxyl groups as critical determinants of activity. For instance, studies on the inhibition of the enzyme tyrosinase revealed that a 4-substituted resorcinol (B1680541) moiety (a benzene (B151609) ring with two hydroxyl groups at positions 1 and 3 relative to the point of attachment) is a mandatory feature for potent inhibitory activity. mdpi.com Urolithin D possesses two such resorcinol-like motifs. The hydroxyl groups in these structures are key as they can act as hydrogen bond donors, a critical interaction for binding to the active sites of many enzymes. mdpi.com The replacement of these hydroxyl groups with methoxy groups, as seen in Urolithin D Tetramethyl Ether, fundamentally alters this hydrogen-bonding capability and significantly impacts biological function.

Impact of Methylation Pattern on Biological Activity

The methylation of hydroxyl groups on the urolithin scaffold has a profound and often attenuating effect on biological activity. Methylation increases the lipophilicity of the molecule but eliminates the ability of the functional group to donate hydrogen bonds, which is often essential for target engagement.

A clear example of this is seen in studies of tyrosinase inhibition. While certain hydroxylated urolithin derivatives show potent activity, their corresponding methylated analogs are rendered inactive. mdpi.com Similarly, in antioxidant assays, Urolithin D (tetrahydroxy) and Urolithin C (trihydroxy) exhibit the highest radical-scavenging activity, whereas their methylated derivatives are reported to have no antioxidant activity. frontiersin.org This suggests that the free hydroxyl groups are directly involved in the antioxidant mechanism, a function that is lost upon methylation.

However, the impact of methylation is not universally negative and can be context-dependent. In a study on neurotoxicity, methylated Urolithin B demonstrated a significant neuroprotective effect, highlighting that for certain targets or pathways, the increased lipophilicity and altered electronic profile of a methylated analog can be advantageous. frontiersin.org

The following table presents data from a study on urolithin derivatives as tyrosinase inhibitors, clearly illustrating the impact of replacing hydroxyl groups with methoxy groups.

| Compound | Structure | Key Structural Features | Mushroom Tyrosinase Inhibition IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Urolithin Derivative 1h | Dibenzo[b,d]pyran-6-one with hydroxyls at C1, C3, C8, C9 | Contains two resorcinol-like motifs (free hydroxyls) | 4.14 ± 0.10 | mdpi.com |

| Urolithin Derivative 1j | Dibenzo[b,d]pyran-6-one with methoxy groups at C1, C3, C8, C9 | Fully methylated analog of 1h | Inactive | mdpi.com |

| Kojic Acid (Reference) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Standard tyrosinase inhibitor | 48.62 ± 3.38 | mdpi.com |

This direct comparison shows that methylation completely abrogated the potent inhibitory activity of the hydroxylated parent compound. mdpi.com

Correlation between Structural Modifications and Molecular Interactions

The functional consequences of structural modifications, such as methylation, are directly correlated with changes in molecular interactions at the target site. The conversion of a hydroxyl group to a methoxy group introduces steric bulk and changes the electronic nature of the substituent from a hydrogen bond donor to a weak hydrogen bond acceptor.

In the case of tyrosinase inhibition, molecular modeling and SAR data suggest that the two hydroxyl groups of the resorcinol moiety are essential hydrogen bond donors that interact with amino acid residues in the enzyme's active site. mdpi.com When these are replaced by methoxy groups in Urolithin D Tetramethyl Ether, these critical hydrogen bonds cannot be formed. Furthermore, the bulkier methoxy groups may cause steric clashes within the binding pocket, preventing the molecule from achieving the optimal orientation for inhibition. This loss of specific, high-energy interactions like hydrogen bonding explains the observed abrogation of activity. mdpi.com

Conversely, for targets where hydrophobic interactions are the primary driver of binding affinity, the increased lipophilicity of a methylated analog like Urolithin D Tetramethyl Ether could potentially enhance binding. This might explain why certain methylated urolithins retain or gain activity in some biological systems, such as the neuroprotective effects observed for methylated Urolithin B. frontiersin.org The specific molecular interactions are therefore highly dependent on the topology and chemical environment of the target protein's binding site.

Computational Chemistry Approaches for SAR Analysis

Computational chemistry provides powerful tools for analyzing and predicting the structure-activity relationships of molecules like Urolithin D Tetramethyl Ether. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics are frequently employed to understand how chemical structure translates to biological function. researchgate.netnih.gov

QSAR analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their measured biological activities. acs.org For urolithin derivatives, a QSAR model could be built using descriptors that quantify properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) of the substituents. By comparing Urolithin D with Urolithin D Tetramethyl Ether and other analogs, a QSAR model could quantitatively predict how the degree and position of methylation influence a specific biological activity, guiding the design of new derivatives with potentially enhanced potency or selectivity. dntb.gov.ua

Molecular docking is used to predict the preferred binding orientation of a ligand to a molecular target. jptcp.com Docking studies can compare the binding mode of Urolithin D versus Urolithin D Tetramethyl Ether within a protein's active site. Such studies can visualize the loss of hydrogen bonds and the introduction of potential steric hindrance caused by the methoxy groups, providing a structural basis for observed differences in activity, as has been done for other urolithin derivatives. mdpi.com

Future Research Directions and Translational Perspectives Excluding Clinical Application

Development of Novel Synthetic Routes for Scalability

The availability of pure, well-characterized urolithins is essential for advanced research, but their production is often hampered by the variability of microbial metabolism among individuals. Direct administration of specific urolithins requires reliable and scalable synthesis methods. Urolithin D Tetramethyl Ether is primarily known as a synthetic intermediate used in the preparation of Urolithin D for biological studies.

Future research must focus on creating safe, economical, and reproducible process-scale syntheses for urolithin derivatives. Current synthetic strategies for the urolithin scaffold often involve multiple steps, including the protection of hydroxyl groups as methyl ethers to create intermediates like Urolithin D Tetramethyl Ether. The subsequent demethylation to yield the natural urolithin is a critical step.

Innovations in synthetic chemistry could lead to more efficient routes. Key areas for development include:

Catalytic Methods: Exploring novel catalysts for the core dibenzo[b,d]pyran-6-one structure formation. Palladium-catalyzed C-H activation and Suzuki coupling reactions have been employed for derivatives and could be optimized for scalability.

Flow Chemistry: Implementing continuous flow reactors could improve reaction efficiency, safety, and consistency for large-scale production, minimizing the need for purification steps like column chromatography.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges for Scalability | Relevant Research Findings |

| Ullmann Condensation | Established method for forming the diaryl ether bond central to the urolithin core. | Often requires harsh conditions (high temperature) and copper catalysts that can be difficult to remove. | Used in the synthesis of various urolithin derivatives. |

| Palladium-Catalyzed Coupling | High efficiency and selectivity for C-C and C-O bond formation (e.g., Suzuki, Buchwald-Hartwig). | Cost of palladium catalysts; need for ligand optimization. | Employed in the synthesis of Urolithin C analogues. |

| Oxidative Cyclization | Can form the lactone ring in a single step from a biphenyl (B1667301) precursor. | Control of regioselectivity; use of stoichiometric oxidants. | AgNO₃/K₂S₂O₈ has been used for cyclization of urolithin precursors. |

| Flow Chemistry Synthesis | Enhanced control over reaction parameters, improved safety, potential for automation and high throughput. | Initial setup costs; potential for clogging with solid byproducts. | A promising general approach for process-scale synthesis of pharmaceuticals. |

Elucidation of Undiscovered Biosynthetic Enzymes

Recent breakthroughs have begun to shed light on this enzymatic "dark matter." A key discovery is the identification of an inducible ucd operon in Enterocloster species, which encodes a molybdenum-dependent dehydroxylase specific for the 9-hydroxy group on some urolithins. This highlights that dehydroxylation is a critical and specific enzymatic step. However, the enzymes responsible for the initial lactone ring opening of ellagic acid (lactonase/decarboxylase activity) and the other specific dehydroxylation steps that lead to Urolithin D are still unknown.

Future research should prioritize the following:

Functional Metagenomics: Screening metagenomic libraries from human gut microbiomes (particularly from individuals with a known capacity to produce Urolithin D) to identify novel enzyme-encoding genes.

Proteomics and Transcriptomics: Using proteomics and transcriptomics on urolithin-producing bacterial strains (e.g., Gordonibacter, Enterocloster) when cultured with ellagic acid to identify upregulated enzymes involved in the metabolic cascade.

Enzyme Characterization: Heterologous expression and characterization of candidate enzymes to confirm their specific activity, substrate specificity (e.g., which hydroxyl group they remove), and cofactor requirements (e.g., molybdenum).

The table below summarizes the known and hypothesized enzymes in the urolithin biosynthetic pathway.

| Metabolic Step | Product(s) | Enzyme Type (Hypothesized/Identified) | Known Producing Bacteria |

| Ellagic Acid → Urolithin M-5 | Pentahydroxy-urolithin | Lactonase / Decarboxylase | Largely unknown; Gordonibacter and Ellagibacter species implicated. |

| Urolithin M-5 → Urolithin D | Tetrahydroxy-urolithin | Dehydroxylase (specific for one hydroxyl group) | Unknown |

| Urolithin C → Iso-Urolithin A | Dihydroxy-urolithin | Catechol Dehydroxylase | Gordonibacter and Ellagibacter species. |

| Urolithin C → Urolithin A | Dihydroxy-urolithin | UroC Dehydroxylase (ucd operon) | Enterocloster species. |

Advanced Mechanistic Investigations Using Multi-Omics Approaches

Understanding the precise biological impact of Urolithin D Tetramethyl Ether requires a systems-level approach. Multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for elucidating complex biological mechanisms without relying on predefined hypotheses. Such approaches have already proven valuable in identifying the enzymes for urolithin biosynthesis.

Future research can apply these techniques to understand the effects of Urolithin D Tetramethyl Ether itself:

Transcriptomics (RNA-Seq): To identify which genes and signaling pathways are modulated by the compound in various biological systems.

Proteomics: To quantify changes in protein expression, post-translational modifications, and protein-protein interactions following exposure to the compound.

Metabolomics: To map the metabolic fingerprint of a system and identify how the compound alters metabolic pathways.

Metabologenomics: To integrate metabolomics with genomic data, particularly in microbial systems, to understand how the compound influences the genetic and metabolic landscape of a microbial community.

These multi-omics datasets can be integrated into genome-scale metabolic models (GEMs) to predict the compound's effects on complex metabolic networks.

| Omics Approach | Objective | Potential Insights for Urolithin D Tetramethyl Ether |

| Transcriptomics | Analyze changes in gene expression. | Identification of regulated signaling pathways; discovery of molecular targets. |

| Proteomics | Analyze changes in protein abundance and modifications. | Understanding effects on enzyme activity and cellular machinery. |

| Metabolomics | Profile changes in small molecule metabolites. | Mapping of altered metabolic pathways; identification of downstream bioactive molecules. |

| Integrative Multi-Omics | Combine multiple data layers for a systems-level view. | Comprehensive understanding of mechanism of action; prediction of biological impact in novel systems. |

Exploration of Urolithin D Tetramethyl Ether in Emerging Biological Systems (Excluding Disease Models for Human Health)

The exploration of Urolithin D Tetramethyl Ether in novel biological contexts, away from human disease models, presents a significant opportunity for innovation. Given that urolithins are products of gut microbiota metabolism of plant-derived compounds, their roles within broader ecological and biological systems are an intriguing area of research.

Key avenues for future exploration include:

Antimicrobial Activity: Urolithins have demonstrated activity against various bacteria and fungi. Research could investigate the specific antimicrobial spectrum

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.